molecular formula C16H20F2O3 B1326174 2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898786-88-4

2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B1326174
M. Wt: 298.32 g/mol
InChI Key: YFOHKCHOTPLZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, commonly referred to as 2,5'-DFBP, is an organic compound with a high degree of structural complexity. It has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 2,5'-DFBP has been used as a model compound for the development of new synthetic methods and as an intermediate in the synthesis of a number of biologically active compounds. In addition, its unique structure has made it a valuable tool for studying the mechanism of action of drug molecules.

Scientific Research Applications

Synthesis in Conducting Polymer Research

2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone and related fluorinated molecules play a crucial role in conducting polymer research. Fluorinated compounds, due to their unique properties, are used in synthesizing versatile materials. Krebs and Jensen (2003) discuss the synthesis of such fluorinated compounds, highlighting their importance in developing partially fluorinated polyphenylenevinylene, a material used in conducting polymers (Krebs & Jensen, 2003).

Photocycloaddition Reactions

In a study by Hei et al. (2005), the photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenone derivatives, including difluoro compounds, is examined. The reaction's regioselectivity, crucial in organic synthesis, shows a significant temperature dependence, indicating the importance of these compounds in understanding reaction mechanisms (Hei et al., 2005).

Development in Photovoltaic Cells

Monomers related to the target compound have been used in creating oligophenylenevinylenes, as investigated by Jørgensen and Krebs (2005). These monomers were used in synthesizing trimeric oligophenylenevinylenes, tested as active materials in photovoltaic cells, showing the compound's potential in renewable energy technologies (Jørgensen & Krebs, 2005).

Synthesis of Novel Antifungal Agents

In the field of medicinal chemistry, similar fluorinated compounds have been synthesized as part of developing novel antifungal agents. Butters et al. (2001) describe the synthesis process of voriconazole, an antifungal drug, emphasizing the role of fluorinated intermediates in medicinal synthesis (Butters et al., 2001).

properties

IUPAC Name

1-(2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-8-11(17)6-7-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOHKCHOTPLZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645963
Record name 1-(2,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS RN

898786-88-4
Record name 1-(2,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.